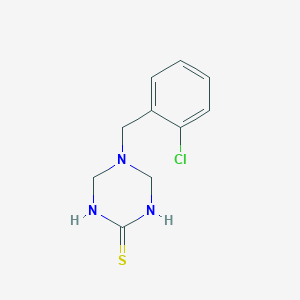

5-(2-Chlorobenzyl)-1,3,5-triazinane-2-thione

Description

Overview of Triazinane and Triazinane-2-thione Scaffolds in Organic Chemistry

The triazinane scaffold is a six-membered heterocyclic ring containing three nitrogen atoms and three carbon atoms. Specifically, the 1,3,5-triazinane (B94176) structure features alternating nitrogen and carbon atoms. This arrangement provides a flexible and versatile core for the synthesis of a wide array of organic molecules. The introduction of a thione group (C=S) at the 2-position of the triazinane ring gives rise to the triazinane-2-thione scaffold, a class of compounds that has garnered interest due to its unique chemical properties and potential biological activities.

These scaffolds are integral in the field of medicinal chemistry, where they serve as foundational structures for the development of new therapeutic agents. The presence of multiple nitrogen atoms allows for various substitution patterns, enabling the fine-tuning of the molecule's steric and electronic properties to interact with specific biological targets.

Historical Context and Evolution of Research on 1,3,5-Triazine (B166579) Derivatives

Research into 1,3,5-triazine derivatives dates back to the 19th century, with early work focusing on the synthesis and characterization of the parent compound and its simple derivatives. A significant milestone in the history of 1,3,5-triazines was the development of triazine-based herbicides in the mid-20th century, which revolutionized agriculture. researchgate.net This discovery spurred further investigation into the diverse applications of this heterocyclic system.

Over the decades, the focus of research has expanded significantly. Initially centered on agrochemicals and polymer chemistry, the exploration of 1,3,5-triazine derivatives has increasingly moved towards pharmaceuticals and materials science. Modern synthetic methods, including multicomponent reactions and microwave-assisted synthesis, have facilitated the creation of complex and diverse libraries of triazine compounds for biological screening and materials development. organic-chemistry.orgnih.gov

Significance of the 2-Thione Moiety in Chemical Functionality and Reactivity

The replacement of a carbonyl group (C=O) with a thione group (C=S) in a heterocyclic ring, as seen in triazinane-2-thiones, introduces profound changes in the molecule's chemical functionality and reactivity. The sulfur atom is larger and less electronegative than oxygen, leading to a longer and weaker carbon-sulfur double bond compared to a carbon-oxygen double bond. This results in a higher polarizability of the C=S bond, making the thione group a potent hydrogen bond acceptor and a reactive site for various chemical transformations.

The thione moiety can exist in tautomeric equilibrium with its thiol form (-SH), which further expands its reactive possibilities. This thione-thiol tautomerism is a key factor in the biological activity of many sulfur-containing heterocyclic compounds. The thione group can also act as a ligand for metal ions, leading to the formation of coordination complexes with interesting properties.

Defining Research Niche of 5-(2-Chlorobenzyl)-1,3,5-triazinane-2-thione within its Class

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests a potential research niche at the intersection of medicinal and synthetic chemistry. The presence of the 2-chlorobenzyl group, a substituent found in various biologically active molecules, points towards potential applications in drug discovery. The chlorine atom on the benzyl (B1604629) ring can influence the compound's lipophilicity and its ability to engage in halogen bonding, which can be crucial for binding to biological targets.

The synthesis of this compound would likely involve a Mannich-type condensation reaction, a common method for preparing 1,3,5-triazinane derivatives. nih.gov The investigation of its chemical properties would likely focus on the reactivity of the thione group and the potential for further functionalization of the triazinane ring.

Scope and Objectives of Academic Inquiry on the Compound

Given the lack of specific studies on this compound, the primary objectives for academic inquiry would be foundational. These would include:

Development of an efficient and scalable synthetic route: Establishing a reliable method for its preparation is the first crucial step. This would likely involve the reaction of 2-chlorobenzylamine (B130927), formaldehyde (B43269), and a source of the thiocarbonyl group, such as thiourea (B124793).

Thorough physicochemical and spectroscopic characterization: Detailed analysis using techniques like NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry would be essential to confirm its structure and understand its electronic properties.

Exploration of its chemical reactivity: Investigating the reactions of the thione group, such as alkylation, oxidation, and cycloaddition, would provide insights into its potential as a synthetic intermediate.

Preliminary biological screening: Evaluating its activity against a panel of biological targets, such as enzymes or receptors, could uncover potential therapeutic applications. The structural similarity to other biologically active chlorobenzyl-substituted heterocycles suggests that it could be a candidate for antimicrobial, anticancer, or CNS-related research. nih.govresearchgate.net

Detailed Research Findings

As direct research on this compound is limited, this section will present anticipated data based on the known chemistry of analogous compounds.

Synthesis and Characterization

A probable synthetic route to this compound would be a one-pot, three-component Mannich reaction involving 2-chlorobenzylamine, formaldehyde, and thiourea. This reaction is a well-established method for the synthesis of N-substituted 1,3,5-triazinane derivatives. nih.govaensiweb.com

The expected spectroscopic data for the compound would be as follows:

| Spectroscopic Data (Predicted) | |

| ¹H NMR | Signals corresponding to the protons of the 2-chlorobenzyl group (aromatic and methylene (B1212753) protons), as well as protons on the triazinane ring. The methylene protons adjacent to the nitrogen would likely appear as a singlet, while the protons on the triazinane ring might show more complex splitting patterns. |

| ¹³C NMR | Resonances for the carbon atoms of the 2-chlorobenzyl group, the methylene carbons of the triazinane ring, and a characteristic downfield signal for the thione carbon (C=S), typically in the range of 170-180 ppm. beilstein-journals.orgnih.gov |

| IR Spectroscopy | A strong absorption band characteristic of the C=S stretching vibration, typically observed in the region of 1200-1050 cm⁻¹. Other significant peaks would include N-H stretching (if applicable, depending on the tautomeric form) and C-H stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₂ClN₃S), along with characteristic fragmentation patterns. |

This is an interactive data table. The values are predicted based on analogous compounds.

Structure

3D Structure

Properties

IUPAC Name |

5-[(2-chlorophenyl)methyl]-1,3,5-triazinane-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3S/c11-9-4-2-1-3-8(9)5-14-6-12-10(15)13-7-14/h1-4H,5-7H2,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMRVRWKWPLXIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=S)NCN1CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 5 2 Chlorobenzyl 1,3,5 Triazinane 2 Thione

Retrosynthetic Analysis of the 1,3,5-Triazinane-2-thione (B1225330) Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 5-(2-Chlorobenzyl)-1,3,5-triazinane-2-thione, the analysis begins by disconnecting the bonds of the heterocyclic core.

The most logical disconnections are the C-N bonds within the 1,3,5-triazinane (B94176) ring. This approach is based on the well-established Mannich-type reaction, which involves the aminoalkylation of a compound containing an active hydrogen atom. In this case, the triazinane-2-thione ring can be envisioned as being formed from the condensation of a primary amine, formaldehyde (B43269), and a source of the thiocarbonyl (C=S) group.

This retrosynthetic breakdown leads to three primary synthons, which correspond to the following readily available reagents:

2-Chlorobenzylamine (B130927) : Provides the N-5 substituent.

Formaldehyde (CH₂O) : Acts as the one-carbon source for the C-2, C-4, and C-6 positions of the triazinane ring.

A thiourea (B124793) equivalent : Such as thiourea (CS(NH₂)₂) itself, which can provide the thiocarbonyl group and the remaining two nitrogen atoms (N-1 and N-3).

This three-component disconnection represents the most direct and convergent synthetic strategy for the target molecule.

Precursor Synthesis and Starting Material Derivatization

The primary starting materials identified through retrosynthetic analysis are generally commercially available.

2-Chlorobenzylamine : A common reagent in organic synthesis.

Formaldehyde : Typically used as an aqueous solution (formalin) or in its polymeric form, paraformaldehyde.

Thiourea : An inexpensive and widely available commodity chemical.

In some synthetic variations, derivatization of these precursors may be necessary. For instance, N,N′-bis(hydroxymethyl)thiourea can be prepared from thiourea and formaldehyde as an intermediate, which then reacts with the primary amine. This approach can sometimes offer better control over the reaction and product selectivity.

Classical Condensation and Cyclization Reactions for Triazinane Formation

The most classical and straightforward method for synthesizing 5-substituted 1,3,5-triazinane-2-thiones is the one-pot, three-component condensation reaction. This reaction is a type of Mannich reaction.

The proposed mechanism involves the following steps:

Reaction between the primary amine (2-chlorobenzylamine) and formaldehyde to form an iminium ion intermediate.

Thiourea acts as a nucleophile, attacking the iminium ion.

Further condensation with additional formaldehyde molecules and cyclization with the remaining amino groups of thiourea and another molecule of the primary amine leads to the formation of the six-membered 1,3,5-triazinane-2-thione ring.

Studies on the aminomethylation of thiourea with formaldehyde and primary amines have shown this to be a viable route for creating 5-substituted 1,3,5-triazinane-2-thiones. researchgate.net A similar reaction involving thiourea, formaldehyde, and secondary amines like morpholine (B109124) or piperidine (B6355638) leads to the formation of N,N′-bis(aminomethyl)thioureas, highlighting the stepwise nature of these condensations. researchgate.net

Alternative Synthetic Pathways and Novel Approaches

While the three-component condensation is the most direct route, several alternative pathways can be envisioned or have been developed for related triazinane structures.

Stepwise Synthesis : An alternative to the one-pot approach is a stepwise synthesis. This could involve the initial reaction of 2-chlorobenzylamine with an isothiocyanate to form an N,N'-disubstituted thiourea, followed by cyclization with formaldehyde.

Reaction with Pre-formed Intermediates : The reaction of 2-chlorobenzylamine with N,N′-bis(hydroxymethyl)thiourea offers another route. This method has been used to synthesize bis(1,3,5-triazinane-2-thione) derivatives from aliphatic diamines. researchgate.net

Thionation of Triazinan-2-ones : A less direct but plausible route involves the synthesis of the corresponding oxygen analog, 5-(2-chlorobenzyl)-1,3,5-triazinan-2-one, followed by a thionation reaction. Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are commonly used for converting carbonyls to thiocarbonyls. mdpi.com The synthesis of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones from their corresponding trione (B1666649) precursors using P₄S₁₀ has been successfully demonstrated. mdpi.com

Multicomponent Reactions with Different Building Blocks : Novel multicomponent reactions have been developed for similar heterocyclic systems. For instance, a catalyst-free, one-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives has been achieved through the reaction of arylaldehydes, thiourea, and orthoformates. nih.govnih.gov Adapting such a strategy could provide a novel entry to the target scaffold.

Optimization of Reaction Parameters and Conditions

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that require optimization include temperature, solvent, and reactant stoichiometry.

| Parameter | Condition | Expected Outcome | Rationale |

| Temperature | Room Temperature | Slower reaction rate, potentially higher purity | Favors kinetic control and may prevent side reactions or decomposition. |

| Reflux (e.g., in Ethanol) | Faster reaction rate, potentially higher yield | Provides energy to overcome activation barriers for cyclization. | |

| Solvent | Ethanol (B145695) | Good solubility for reactants, environmentally benign | A common solvent for Mannich-type reactions. |

| DMF | Higher boiling point, good solvating power | Can accelerate reactions that are slow in other solvents. nih.gov | |

| Water | "Green" solvent, may facilitate certain steps | Often used for reactions involving formaldehyde. researchgate.net | |

| Catalyst | None (Catalyst-free) | Simpler workup, lower cost | Many Mannich-type condensations proceed without a catalyst. nih.gov |

| Acid (e.g., HCl) | May accelerate iminium ion formation | Catalyzes the initial condensation of amine and formaldehyde. | |

| Base (e.g., K₂CO₃) | May deprotonate thiourea, increasing nucleophilicity | Can facilitate the nucleophilic addition steps. |

This is an interactive data table based on general principles and findings for related reactions.

For example, in the synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones, screening of solvents like DMF, DMSO, and acetonitrile, and temperatures from room temperature to 100°C was crucial in achieving optimal yields. nih.gov It was found that conducting the reaction in DMF at 80°C for 5 hours provided the best results. nih.govbeilstein-journals.org

Catalytic Approaches in the Synthesis of N-substituted Triazinane-2-thiones

The use of catalysts can significantly improve the rate and selectivity of the synthesis. Both acid and base catalysis can be employed in the formation of the triazinane ring.

Acid Catalysis : An acid catalyst can accelerate the formation of the electrophilic iminium ion from 2-chlorobenzylamine and formaldehyde, which is often the rate-determining step.

Base Catalysis : A base can increase the nucleophilicity of thiourea by deprotonation, facilitating its addition to the iminium species.

Furthermore, Lewis acid catalysts have been shown to be effective in the synthesis of related compounds. For example, ferric chloride hexahydrate (FeCl₃·6H₂O) has been successfully used as a mild and efficient catalyst for the condensation of 1-arylthioureas with aliphatic carboxylic acids to produce 1,3,5-triazinane-2,4-dithiones in high yields. researchgate.net This suggests that a similar catalytic approach could be beneficial for the synthesis of the target molecule.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis is crucial for developing environmentally sustainable and efficient processes.

Atom Economy : The classical three-component synthesis is highly atom-economical, as most of the atoms from the starting materials are incorporated into the final product, with water being the primary byproduct.

Use of Safer Solvents : Employing greener solvents like water or ethanol instead of more hazardous options like DMF or chlorinated solvents is a key consideration. The feasibility of using water as a solvent has been demonstrated in related Mannich reactions involving thiourea. researchgate.net

Energy Efficiency : Microwave irradiation or ultrasound-assisted synthesis can often reduce reaction times dramatically and improve yields compared to conventional heating methods. These techniques are increasingly being applied to the synthesis of nitrogen-containing heterocycles.

Catalysis : As mentioned, using a catalyst can reduce the energy requirements and improve the efficiency of the reaction, which aligns with green chemistry principles. Using non-toxic and inexpensive catalysts like ferric chloride is particularly advantageous. researchgate.net

One-Pot Procedures : The one-pot, multicomponent synthesis is inherently greener than a stepwise approach as it reduces the number of unit operations, solvent usage, and waste generated from purification of intermediates. nih.gov

By optimizing the classical condensation reaction with respect to solvent choice, energy input, and catalysis, the synthesis of this compound can be aligned with the principles of green chemistry, making the process more sustainable and environmentally friendly.

Challenges and Innovations in High-Yield Synthesis

The efficient and high-yield synthesis of this compound, a substituted triazinane, is paramount for its potential applications. The primary synthetic route to this class of compounds is a one-pot cyclocondensation reaction involving an amine (2-chlorobenzylamine), formaldehyde, and a thiourea derivative. While theoretically straightforward, this multicomponent reaction presents several challenges that can significantly impact the yield and purity of the final product. Overcoming these hurdles has led to considerable innovation in synthetic organic chemistry, focusing on reaction optimization, catalyst development, and the adoption of green chemistry principles.

Optimization of reaction parameters is a critical aspect of achieving high yields. Key variables include the molar ratio of reactants, reaction temperature, and the choice of solvent. In analogous syntheses of related triazinethiones, it has been demonstrated that adjusting these parameters can have a profound effect on the reaction outcome. For example, in a catalyst-free, one-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives, the yield was significantly influenced by the amount of thiourea and the reaction temperature. nih.gov

To illustrate the impact of reaction conditions on product yield, the following interactive data table, based on findings for structurally related compounds, demonstrates how systematic optimization can lead to improved synthetic efficiency.

| Entry | Reactant Ratio (Aldehyde:Thiourea) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1:1 | Ethanol | 25 | 35 |

| 2 | 1:1.5 | Ethanol | 50 | 52 |

| 3 | 1:2 | DMF | 80 | 78 |

| 4 | 1:2.5 | DMF | 80 | 90 |

| 5 | 1:2.5 | DMSO | 100 | 85 |

This data is representative of optimization studies on related triazinethione syntheses and illustrates general principles applicable to the target compound. nih.gov

Innovations in the synthesis of triazine derivatives have also focused on the implementation of green chemistry techniques to enhance reaction efficiency and sustainability. Microwave-assisted synthesis, for example, has emerged as a powerful tool for accelerating organic reactions. mdpi.com The rapid heating induced by microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, leads to higher yields and cleaner reaction profiles compared to conventional heating methods. chim.it This is attributed to the efficient and uniform heating of the reaction mixture, which can minimize the formation of thermal decomposition products.

Another significant area of innovation is the use of ultrasound in chemical synthesis (sonochemistry). Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.com For the synthesis of 1,3,5-triazine (B166579) derivatives, sonochemical methods have been shown to improve reaction rates and product yields significantly when compared to traditional reflux methods. mdpi.com

The development of novel catalytic systems also represents a key innovation. While many syntheses of triazinane derivatives can proceed without a catalyst, the use of specific catalysts can improve selectivity and yield. For instance, Lewis acid catalysts have been shown to be effective in the cyclotrimerization of nitriles to form 1,3,5-triazines. chim.it The exploration of heterogeneous catalysts, such as copper nanocatalysts stabilized on graphene oxide, is another promising avenue for developing more efficient and recyclable catalytic systems for the synthesis of substituted triazines. researchgate.net

Furthermore, the scalability of the synthetic route is a crucial consideration. A successful laboratory-scale synthesis must be adaptable to larger-scale production without a significant drop in yield or purity. Research on related multicomponent reactions has demonstrated that optimized conditions can be successfully scaled up. For example, a 10 mmol scale synthesis of a triazinethione derivative under optimized conditions yielded a result comparable to the smaller scale reaction, indicating the robustness of the method. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry2D NMR experiments would be required to definitively establish the structure.

COSY (Correlation Spectroscopy) would confirm proton-proton couplings, for instance, between the benzylic protons and adjacent ring protons if applicable, and within the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection of the 2-chlorobenzyl group to the nitrogen of the triazinane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information on the spatial proximity of protons, helping to define the preferred conformation of the molecule in solution.

X-ray Crystallography for Solid-State Structure DeterminationSingle-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure in the solid state. This analysis would provide precise bond lengths, bond angles, and conformational details of the triazinane ring and the orientation of the 2-chlorobenzyl substituent. It would also reveal intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Without access to these specific experimental datasets for 5-(2-Chlorobenzyl)-1,3,5-triazinane-2-thione, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further empirical research and publication of these findings are needed to enable a complete structural and spectroscopic report on this compound.

Crystal System, Space Group, and Unit Cell Parameters

No crystallographic studies for this compound have been deposited in crystallographic databases such as the Cambridge Structural Database (CSD). Consequently, fundamental parameters including its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ) remain undetermined.

Molecular Conformation and Torsion Angle Analysis

Without X-ray diffraction data, a definitive analysis of the molecule's three-dimensional shape is impossible. This includes the conformation of the 1,3,5-triazinane (B94176) ring (which typically adopts a chair or boat-like conformation) and the spatial orientation of the 2-chlorobenzyl and thione substituents relative to the ring. Key torsion angles that define the molecular geometry have not been reported.

Intermolecular Interactions and Packing Arrangements

The ways in which molecules of this compound pack together in a crystal are unknown. An analysis of intermolecular forces such as hydrogen bonds (potentially involving the N-H groups of the triazinane ring and the sulfur atom of the thione group) or halogen bonds (involving the chlorine atom) cannot be performed without structural data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

No published UV-Vis absorption spectra for this compound could be located. Such spectra would provide insight into the electronic transitions within the molecule, helping to identify its principal chromophores, which are expected to include the 2-chlorobenzyl group and the C=S (thione) moiety.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

The applicability of chiral analysis techniques like VCD and ECD depends on whether the molecule is chiral. While this compound does not possess a stereocenter, it could potentially exhibit atropisomerism or adopt a chiral conformation in a crystal. However, as the compound is likely achiral in solution, and no studies have been conducted to resolve potential enantiomers, no VCD or ECD data are available.

Theoretical and Computational Investigations of 5 2 Chlorobenzyl 1,3,5 Triazinane 2 Thione

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

No published studies were found that have performed Density Functional Theory (DFT) or ab initio calculations on 5-(2-Chlorobenzyl)-1,3,5-triazinane-2-thione. Therefore, specific data for the following subsections are unavailable.

Geometry Optimization and Conformational Analysis

Without dedicated computational studies, the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, of this compound remains undetermined. A conformational analysis to identify the most stable conformers and the energetic barriers between them has not been reported.

Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Orbitals, Electrostatic Potential Maps

Detailed analysis of the electronic structure is not available. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and visualizations of molecular orbitals. Furthermore, Molecular Electrostatic Potential (MEP) maps, which are instrumental in predicting reactive sites, have not been calculated for this specific compound.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

There are no reports on the theoretical vibrational frequencies for this compound. Such an analysis is essential for interpreting experimental infrared (IR) and Raman spectra and for confirming the nature of stationary points on the potential energy surface.

Thermochemical Properties and Energetic Considerations

Calculated thermochemical properties, such as standard enthalpy of formation, entropy, and heat capacity, are not present in the current body of scientific literature for this molecule.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics

No molecular dynamics (MD) simulation studies focused on this compound have been published. MD simulations would be necessary to explore its conformational landscape over time, understand its dynamic behavior in different environments (e.g., in solution), and analyze its interactions with other molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Predictors

There is no evidence of this compound being included in Quantitative Structure-Property Relationship (QSPR) modeling studies. QSPR models are used to predict various physicochemical properties (such as solubility, boiling point, and partition coefficient) based on molecular structure, but specific predictors for this compound have not been developed or reported.

Docking and Molecular Recognition Studies (Computational Focus Only, Acknowledging Ligand-Receptor Frameworks Without Biological Outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the non-covalent binding interactions between a ligand, such as a 1,3,5-triazinane-2-thione (B1225330) derivative, and a macromolecular receptor.

Computational docking studies on various 1,3,5-triazine (B166579) analogues have been performed to explore their interactions within the binding sites of different protein targets. jocpr.comjapsonline.com For instance, derivatives of the 1,3,5-triazine scaffold have been docked into the active sites of enzymes like dihydrofolate reductase (hDHFR) and p38 MAP kinase. jocpr.comjapsonline.com These computational experiments reveal key structural features and substituent effects that govern molecular recognition. The presence of specific functional groups, such as morpholino or anilino rings on the triazine core, has been identified as being essential for interaction within certain binding pockets. jocpr.com

In a hypothetical docking study of this compound with a receptor, the 2-chlorobenzyl group would be expected to engage in hydrophobic and van der Waals interactions within a corresponding pocket. The triazinane-2-thione core, with its hydrogen bond donors (N-H groups) and acceptor (thione sulfur), could form crucial hydrogen bonds with amino acid residues like serine, threonine, or the peptide backbone. The analysis of these interactions provides a detailed, atom-level understanding of the ligand-receptor framework.

The results of such studies are typically quantified by a scoring function, which estimates the binding affinity, often expressed as binding energy (kcal/mol). A lower binding energy generally indicates a more stable ligand-receptor complex.

Interactive Table: Representative Docking Data for 1,3,5-Triazinane-2-thione Analogues

| Compound Analogue | Receptor Target (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Analogue A (R=Benzyl) | Kinase X | -8.5 | LEU 83, VAL 35 | Hydrophobic |

| ASP 145 | Hydrogen Bond | |||

| Analogue B (R=4-Chlorobenzyl) | Protease Y | -9.2 | PHE 41, TRP 109 | π-π Stacking |

| GLU 98, SER 99 | Hydrogen Bond | |||

| Analogue C (R=3,4-Dichlorobenzyl) | Transferase Z | -9.8 | ILE 67, ALA 150 | Hydrophobic |

| ASN 148 | Hydrogen Bond |

Computational Approaches to Reaction Mechanism Elucidation (e.g., Transition State Analysis)

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into reaction pathways, intermediates, and the energetics of transition states. For a molecule like this compound, computational methods can be used to elucidate its synthesis, which typically involves the cyclization of precursors.

The synthesis of related 1,3,5-triazine-2,4-dithione derivatives has been achieved through catalyst-free, one-pot, three-component reactions involving arylaldehydes, thiourea (B124793), and orthoformates. nih.govnih.gov A plausible mechanism for the formation of the 1,3,5-triazinane (B94176) ring involves a series of nucleophilic additions and cyclization steps. Density Functional Theory (DFT) calculations can be employed to model this process. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed.

Transition state analysis is a critical component of these studies. A transition state represents the highest energy point along the reaction coordinate between a reactant and an intermediate or a product. Identifying the structure and energy of the transition state allows for the calculation of the activation energy (energy barrier), which is a key determinant of the reaction rate. For the cyclization step in the formation of the triazinane ring, computational models can help determine whether the reaction proceeds through a stepwise or concerted mechanism and can predict the stereochemical outcome of the reaction. e3s-conferences.org

For example, in the synthesis of this compound, a key step would be the cyclization involving an N-substituted thiourea derivative and formaldehyde (B43269) equivalents. Computational analysis could compare different potential pathways, such as the order of bond formations, to identify the most energetically favorable route.

Interactive Table: Hypothetical Calculated Energy Barriers for Key Synthetic Steps

| Reaction Step | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) | Description |

| Initial Adduct Formation | B3LYP/6-31G | PCM (Ethanol) | 12.5 | Formation of the initial intermediate between the amine, formaldehyde, and thiourea. |

| First C-N Bond Formation | B3LYP/6-31G | PCM (Ethanol) | 18.2 | Nucleophilic attack leading to the first bond of the heterocyclic ring. |

| Ring Closure (Cyclization) | B3LYP/6-31G* | PCM (Ethanol) | 15.8 | The final intramolecular reaction to form the 1,3,5-triazinane ring. |

Derivatization, Modification, and Analog Synthesis of the 5 2 Chlorobenzyl 1,3,5 Triazinane 2 Thione Scaffold

Strategies for Substituent Variation at the N-5 Position

The 2-chlorobenzyl group at the N-5 position of the triazinane ring is a primary site for introducing structural diversity. Variation of this substituent can significantly impact the molecule's steric and electronic properties.

One of the most effective methods for introducing a wide range of substituents at the N-5 position is through a multicomponent reaction approach, specifically the Mannich reaction. This reaction typically involves the condensation of an amine (acting as the N-5 precursor), formaldehyde (B43269), and a suitable thiourea (B124793) derivative. By employing a diverse set of primary amines in this one-pot synthesis, a library of N-5 substituted 1,3,5-triazinane-2-thiones can be efficiently generated. This strategy allows for the incorporation of various alkyl, aryl, and heteroaryl moieties at the N-5 position. monash.eduorganic-chemistry.orgnih.gov

Another approach involves the initial synthesis of a 1,3,5-triazinane-2-thione (B1225330) with a readily displaceable or modifiable group at the N-5 position. For instance, a precursor with a simple N-H bond at this position could be synthesized and subsequently alkylated or arylated with a variety of electrophiles.

The choice of synthetic strategy will depend on the desired diversity and the availability of starting materials. The multicomponent approach is often favored for its efficiency in generating a large number of analogs for initial screening.

Table 1: Examples of N-5 Substituent Variation in 1,3,5-Triazinane-2-thione Analogs via Multicomponent Reactions

| Entry | Amine Component | Resulting N-5 Substituent |

| 1 | Aniline | Phenyl |

| 2 | Benzylamine | Benzyl (B1604629) |

| 3 | 4-Fluoroaniline | 4-Fluorophenyl |

| 4 | Cyclohexylamine | Cyclohexyl |

| 5 | 2-Aminopyridine | Pyridin-2-yl |

This table is illustrative and based on the general reactivity of Mannich-type reactions for the synthesis of N-substituted triazinanes.

Modification of the Triazinane Ring System (e.g., Heteroatom Substitution, Ring Expansion/Contraction)

Ring Expansion and Contraction: Ring transformation reactions of 1,3,5-triazines are known to occur under various conditions, often leading to the formation of other heterocyclic systems. For example, treatment of 1,3,5-triazines with certain nucleophiles can induce ring opening followed by recyclization to form five-membered rings like imidazoles or other six-membered heterocycles like pyrimidines. researchgate.net While less common for saturated triazinanes, exploring such reactions could lead to novel scaffolds. Ring expansion to seven-membered diazepine (B8756704) or triazepine systems might also be envisioned through specific rearrangement reactions.

These advanced modifications present a greater synthetic challenge but offer the potential to access unique chemical space and explore novel molecular frameworks.

Functionalization of the 2-Thione Moiety (e.g., Thione-Thiol Tautomerism, S-Alkylation, Oxidation)

The 2-thione moiety is a versatile functional group that can undergo several transformations, providing another avenue for derivatization.

Thione-Thiol Tautomerism: The thione group exists in equilibrium with its thiol tautomer, 1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol. The position of this equilibrium is influenced by the solvent and the electronic nature of the substituents on the triazinane ring. This tautomerism is crucial as the thiol form is a nucleophile, enabling reactions at the sulfur atom.

S-Alkylation: The thiol tautomer can be readily alkylated with a variety of electrophiles, such as alkyl halides or Michael acceptors, in the presence of a base. This S-alkylation reaction is a high-yielding and straightforward method to introduce a wide range of functional groups, including alkyl, substituted benzyl, and ester-containing moieties. These S-alkylated derivatives are stable and allow for the exploration of interactions in the region of the 2-position of the triazinane ring.

Oxidation: The thione functionality can be oxidized to various sulfur-containing groups. Mild oxidation, for instance with hydrogen peroxide in acetic acid, can lead to the formation of a sulfine (B13751562) (thione S-oxide). oarjbp.com More vigorous oxidation can result in the formation of the corresponding 2-oxo analog (a urea (B33335) derivative) or even the complete removal of the sulfur atom. These transformations significantly alter the electronic properties and hydrogen-bonding capabilities of this part of the molecule.

Table 2: Potential Functionalization of the 2-Thione Moiety

| Reaction | Reagent Example | Product Functional Group |

| S-Alkylation | Methyl iodide | -S-CH₃ (Thioether) |

| S-Alkylation | Ethyl bromoacetate | -S-CH₂COOEt |

| Oxidation (mild) | H₂O₂/AcOH | -S=O (Sulfine) |

| Oxidation (strong) | KMnO₄ | =O (Carbonyl) |

This table provides examples of common reactions for functionalizing a thione group in a heterocyclic system.

Synthesis of Chiral Analogues and Stereoselective Synthesis

The introduction of chirality into the 5-(2-chlorobenzyl)-1,3,5-triazinane-2-thione scaffold can be achieved through several synthetic strategies, leading to enantiomerically enriched or pure compounds. This is particularly important for studying stereospecific interactions with biological targets.

One approach is to utilize a chiral primary amine in the multicomponent synthesis of the triazinane ring. If a chiral amine, such as (R)- or (S)-α-methylbenzylamine, is used as a starting material, the resulting N-5 substituted triazinane-2-thione will be chiral. The stereocenter would be located on the N-5 substituent.

Alternatively, stereocenters can be introduced within the triazinane ring itself. This would require a more sophisticated synthetic approach, possibly involving a chiral auxiliary or a stereoselective cyclization reaction. While challenging, the development of asymmetric synthetic routes to substituted triazinanes would be highly valuable for detailed SAR studies.

Exploration of Structure-Reactivity Relationships in Derivatization Reactions

The efficiency and outcome of the derivatization reactions discussed above are influenced by the electronic and steric nature of the substituents on the this compound scaffold. Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes and predicting the outcome of chemical transformations.

For instance, in the S-alkylation of the 2-thione moiety, the nucleophilicity of the sulfur atom is influenced by the electron-donating or electron-withdrawing nature of the N-5 substituent. An electron-donating group at N-5 would be expected to increase the electron density on the thione group, potentially facilitating S-alkylation. Conversely, a bulky N-5 substituent might sterically hinder the approach of the alkylating agent.

Quantitative Structure-Activity Relationship (QSAR) studies on analogous triazine derivatives have shown that electronic and topological descriptors can be correlated with their biological activity. scialert.netjocpr.com Similarly, Quantitative Structure-Property Relationship (QSPR) studies could be employed to model and predict the reactivity of different derivatives in various chemical reactions, aiding in the rational design of synthetic strategies. Such studies can provide insights into how substituent modifications affect properties like reaction rates and equilibrium constants. rmit.edu.vnnih.govnih.govresearchgate.net

Combinatorial Synthesis Approaches for Library Generation

To efficiently explore the chemical space around the this compound scaffold, combinatorial synthesis strategies can be employed to generate libraries of analogs. These approaches are well-suited for the rapid synthesis of a large number of compounds for high-throughput screening.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including triazine derivatives. nih.govbenthamdirect.commdpi.comresearchgate.netmonash.educhim.itmdpi.com The use of microwave irradiation can significantly reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods. For example, the multicomponent synthesis of N-5 substituted triazinane-2-thiones could be performed in a parallel format using a microwave synthesizer to rapidly generate a library of compounds.

Solid-phase organic synthesis (SPOS) is another valuable technique for combinatorial library generation. mdpi.comnih.govresearchgate.net In this approach, the triazinane scaffold could be attached to a solid support, allowing for the sequential addition of different building blocks and easy purification by simple filtration and washing. For instance, a resin-bound amine could be used to capture an activated triazine precursor, followed by further derivatization on the solid phase.

These high-throughput synthetic methodologies, combined with a well-designed building block strategy, can provide a powerful platform for the systematic exploration of the SAR of this compound derivatives.

Table 3: Comparison of Synthetic Approaches for Library Generation

| Approach | Advantages | Disadvantages |

| Conventional Parallel Synthesis | Simple setup, well-established | Long reaction times, potential for side products |

| Microwave-Assisted Synthesis | Rapid reactions, higher yields, improved purity | Requires specialized equipment |

| Solid-Phase Synthesis | Easy purification, suitable for automation | Requires linker strategy, potential for solid-phase related issues |

Mechanistic Insights into the Reactivity and Transformations of 5 2 Chlorobenzyl 1,3,5 Triazinane 2 Thione

Nucleophilic and Electrophilic Reactivity of the Triazinane-2-thione Scaffold

The 1,3,5-triazinane-2-thione (B1225330) scaffold possesses both nucleophilic and electrophilic centers, leading to a diverse range of potential reactions.

Nucleophilic Character: The nitrogen atoms of the triazinane ring, particularly the non-acylated nitrogens at positions 1 and 3, possess lone pairs of electrons and can act as nucleophiles. Their nucleophilicity, however, is tempered by the electron-withdrawing effect of the adjacent thiocarbonyl group. The sulfur atom of the thione group is also a potential nucleophilic center, especially in its thiol tautomeric form (see section 6.2). Reactions at these centers could include alkylation, acylation, and addition to electrophiles.

Electrophilic Character: The carbon atom of the thiocarbonyl group (C=S) is electrophilic due to the polarization of the double bond, making it susceptible to attack by nucleophiles. This reactivity is fundamental to many of the transformations of this class of compounds. Additionally, the methylene (B1212753) carbons of the triazinane ring can exhibit some electrophilic character, particularly if adjacent to a protonated nitrogen atom. The 1,3,5-triazine (B166579) ring system, in a more general sense, is known to undergo ring-opening reactions when treated with various nucleophiles, acting as a precursor to formyl groups or participating in recyclization reactions to form other heterocyclic systems. uhmreactiondynamics.org

The 2-chlorobenzyl substituent at the 5-position primarily exerts a steric influence on the reactivity of the triazinane ring, potentially hindering the approach of bulky reagents. Its electronic effect is largely inductive and transmitted through the nitrogen atom.

Thione-Thiol Tautomerism and its Influence on Reactivity

A key feature of the 1,3,5-triazinane-2-thione structure is its potential to exist in equilibrium with its thiol tautomer, 5-(2-Chlorobenzyl)-1,3,4,5-tetrahydro-1,2,4-triazine-6-thiol. This tautomerism involves the migration of a proton from a nitrogen atom to the sulfur atom of the thione group.

Thione Form: C=S (thioketo) Thiol Form: C-SH (thioenol)

In many related heterocyclic thione systems, the thione form is generally the more stable and predominant tautomer in the solid state and in neutral solutions. beilstein-journals.orguri.eduresearchgate.net However, the position of the equilibrium can be influenced by several factors:

Solvent Polarity: Polar solvents can stabilize the more polar thione form, while nonpolar solvents may favor the thiol form.

pH: In alkaline solutions, the equilibrium can shift towards the thiol form through deprotonation of the N-H bond, forming a thiolate anion. uri.edu Conversely, acidic conditions might favor the thione form.

Substitution: The nature of the substituents on the ring can influence the relative stabilities of the tautomers.

The thione-thiol tautomerism has a profound impact on the reactivity of the molecule. The thione form reacts primarily through the sulfur atom in S-alkylation reactions, while the thiol form can undergo reactions typical of thiols, such as oxidation to disulfides. The presence of the thiol tautomer provides an alternative reaction pathway that can lead to different products. For instance, the inhibition of certain enzymes by similar thione-containing drugs is attributed to the specific tautomeric form present. ekb.eg

Hydrolytic and Oxidative Stability under Various Conditions

The stability of 5-(2-Chlorobenzyl)-1,3,5-triazinane-2-thione is a critical aspect of its chemical profile.

Hydrolytic Stability: The 1,3,5-triazinane (B94176) ring is susceptible to hydrolysis, particularly under acidic or basic conditions. The mechanism of hydrolysis likely involves the protonation of a ring nitrogen atom followed by nucleophilic attack of water, leading to ring cleavage. The stability of the triazinane ring can be influenced by the substituents. In a related compound, N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, the triazine ring adopts a half-chair conformation, which could influence its susceptibility to hydrolytic cleavage. researchgate.netsemanticscholar.org

Decomposition Pathways and Degradation Product Identification

Thermal Decomposition: Thermal stress can lead to the fragmentation of the 1,3,5-triazinane ring. For instance, the thermal decomposition of 1,3,5-trinitro-1,3,5-triazinane (RDX) proceeds via N-NO2 bond fission. organic-chemistry.orgchim.it While the subject molecule lacks nitro groups, the N-C bonds within the triazinane ring are potential points of cleavage at elevated temperatures. Decomposition of other triazine derivatives has been shown to yield nitrogen gas and various organic fragments. uri.edu

Photochemical Decomposition: Exposure to UV light could also induce decomposition. In the case of RDX, photodecomposition leads to a variety of cyclic and acyclic products, including nitrogen oxides and carbon dioxide. uhmreactiondynamics.org A similar ring fragmentation and rearrangement could be anticipated for this compound.

Chemical Degradation: Strong acids or bases can catalyze the hydrolytic cleavage of the triazinane ring, as mentioned earlier. Strong oxidizing agents would lead to the degradation of the thione group and potentially the entire molecule.

Potential degradation products could include:

Thiocyanic acid or its decomposition products

Smaller fragmented molecules resulting from ring cleavage.

A hypothetical decomposition pathway could involve the initial cleavage of the triazinane ring, followed by further breakdown of the resulting fragments.

Kinetic and Thermodynamic Studies of Key Reactions

Quantitative data on the kinetics and thermodynamics of reactions involving this compound are not available in the reviewed literature. Such studies would be invaluable for understanding the reaction mechanisms in greater detail.

Kinetic Studies: Kinetic experiments could determine the rate laws for key reactions, such as hydrolysis, oxidation, and nucleophilic substitution. This would provide insights into the reaction order, the role of catalysts, and the activation energies of these processes. For example, studying the rate of hydrolysis at different pH values would quantify its stability under various environmental conditions.

Thermodynamic Studies: Thermodynamic measurements would provide information on the equilibrium constants and the Gibbs free energy changes for reactions such as the thione-thiol tautomerism. This would allow for a quantitative assessment of the relative stabilities of the tautomers and the position of the equilibrium under different conditions.

Mechanisms of Ligand Binding in Coordination Chemistry (if relevant)

The presence of multiple heteroatoms (N and S) with lone pairs of electrons makes this compound a potential ligand for coordination with metal ions. The thione group, in particular, is a well-known coordinating moiety.

Coordination Modes: This molecule could act as a monodentate ligand, coordinating through the sulfur atom of the thione group. It could also potentially act as a bidentate ligand, coordinating through the sulfur and one of the ring nitrogen atoms, forming a chelate ring. The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions. Studies on other 1,2,4-triazoline-3-thione derivatives have shown their ability to form coordination complexes with various transition metals. researchgate.net

The mechanism of ligand binding would likely involve the displacement of a solvent molecule from the coordination sphere of the metal ion by the sulfur or nitrogen atom of the ligand. The 2-chlorobenzyl group would likely play a steric role, influencing the geometry of the resulting metal complex.

Based on a comprehensive search of available scientific literature, there is currently no published research specifically detailing the coordination chemistry and metal complexation of the compound this compound. Studies focusing on its properties as a ligand, the synthesis of its metal complexes, or the analysis of such complexes have not been found in the public domain.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the requested outline for this specific chemical compound. The required research findings, data tables, and analyses concerning its interactions with metal ions are not available in existing literature.

While research exists for structurally related compounds, such as other derivatives of 1,3,5-triazine or molecules containing a thione group, the strict requirement to focus solely on this compound prevents the inclusion of information from these related but distinct chemical entities. Generating content without specific research on the target compound would result in speculation and would not meet the required standards of scientific accuracy.

Coordination Chemistry and Metal Complexation Studies

Theoretical Studies of Metal-Ligand Interactions

Theoretical and computational chemistry serve as powerful tools for elucidating the intricacies of metal-ligand interactions at an atomic level. For metal complexes of ligands like 5-(2-Chlorobenzyl)-1,3,5-triazinane-2-thione, these studies provide profound insights into their electronic structure, stability, and reactivity. Density Functional Theory (DFT) is a predominant computational method employed for this purpose, offering a balance between accuracy and computational cost. ekb.egnih.gov These theoretical investigations are crucial for understanding the nature of the coordination bond, predicting the geometries of the complexes, and interpreting experimental spectroscopic data.

Computational studies on related 1,3,5-triazine (B166579) derivatives have successfully determined the optimized geometries of the ligands and their corresponding metal complexes. ekb.egresearchgate.net Such calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray crystallography where available. For instance, studies on similar heterocyclic thiones have utilized DFT to analyze the structural parameters of the molecule. mdpi.com

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of these complexes. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter that helps in determining the kinetic stability of a molecule. A large energy gap implies high stability and low reactivity. Theoretical studies on various metal complexes with triazine-based ligands have focused on calculating these FMO energies to predict their stability and reactivity. nih.gov

Moreover, Molecular Electrostatic Potential (MEP) maps are generated through computational methods to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For a ligand such as this compound, the MEP map would likely indicate negative potential regions around the sulfur and nitrogen atoms of the triazinane ring, suggesting these as the primary sites for metal coordination.

While specific theoretical data for this compound metal complexes are not extensively available in the public domain, the following table illustrates the typical quantum chemical parameters that are calculated for analogous metal complexes using DFT.

Interactive Table: Representative Theoretical Data for a Metal Complex of a 1,3,5-Triazinane-2-thione (B1225330) Derivative

| Parameter | Calculated Value (Illustrative) | Significance |

| EHOMO (eV) | -6.5 | Energy of the highest occupied molecular orbital; relates to the electron-donating ability of the complex. |

| ELUMO (eV) | -2.1 | Energy of the lowest unoccupied molecular orbital; relates to the electron-accepting ability of the complex. |

| Energy Gap (ΔE) (eV) | 4.4 | Difference between ELUMO and EHOMO; indicates the chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 3.8 | A measure of the overall polarity of the molecule. |

| Metal-Sulfur Bond Length (Å) | 2.35 | The distance between the metal center and the coordinating sulfur atom. |

| Metal-Nitrogen Bond Length (Å) | 2.10 | The distance between the metal center and a coordinating nitrogen atom. |

Note: The data in this table are for illustrative purposes to represent typical values obtained from DFT calculations on similar metal complexes and are not the experimental or calculated values for this compound.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC-MS, LC-MS)

Chromatographic methods are indispensable for separating 5-(2-Chlorobenzyl)-1,3,5-triazinane-2-thione from starting materials, byproducts, and degradants, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal techniques employed for the analysis of triazine derivatives mdpi.com.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common approach for analyzing non-volatile, polar to semi-polar compounds like triazine derivatives. Separation is typically achieved on octadecyl (C18) or phenyl-bonded silica columns mdpi.com. The choice of mobile phase, usually a mixture of water with acetonitrile or methanol, allows for the fine-tuning of retention times and resolution. Purity assessment is performed by integrating the peak area of the target compound relative to all other peaks detected, typically by a UV detector set at a wavelength where the compound exhibits strong absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS): While highly effective for volatile compounds, GC-MS analysis of some triazine derivatives may require a derivatization step to increase volatility and thermal stability, for instance, through methylation researchgate.net. For this compound, its relatively high molecular weight might make direct GC-MS challenging without derivatization, making LC-based methods often more suitable.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, represent the gold standard for both the identification and sensitive quantification of triazine compounds in complex mixtures nih.govresearchgate.net. After chromatographic separation via HPLC, the compound is ionized (commonly via electrospray ionization, ESI) and detected by a mass spectrometer. For quantification, tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and one or more characteristic product ions are monitored. This technique provides exceptional selectivity and sensitivity, with detection limits often reaching the picogram-to-nanogram per milliliter range nih.gov.

Table 1: Representative LC-MS/MS Parameters for Quantification

| Parameter | Value | Description |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Standard column for separation of semi-polar organic molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidified aqueous phase to promote protonation for ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the nitrogen-containing triazinane ring. |

| Precursor Ion ([M+H]⁺) | m/z 256.05 | Calculated for C₁₀H₁₂ClN₃S. |

| Product Ion 1 (Quantifier) | m/z 125.02 | Corresponds to the chlorobenzyl fragment [C₇H₆Cl]⁺. |

| Product Ion 2 (Qualifier) | m/z 131.02 | Corresponds to the triazinane-thione ring fragment [C₃H₆N₃S]⁺. |

| Collision Energy | 15-25 eV | Optimized energy to induce characteristic fragmentation. |

Electrochemical Methods for Redox Characterization and Sensing Applications

Electrochemical techniques offer a powerful means to investigate the redox properties of this compound. The presence of multiple nitrogen heteroatoms and the thione (C=S) group imparts electrochemical activity, allowing the molecule to participate in electron transfer reactions nih.govresearchgate.net.

Redox Characterization: Cyclic Voltammetry (CV) is a primary tool for characterizing the electrochemical behavior of a molecule. By scanning the potential applied to an electrode immersed in a solution of the compound, one can determine its oxidation and reduction potentials. This information is valuable for understanding its electronic structure and its potential to act as a redox agent. The electrochemical oxidation may involve the sulfur atom of the thione group or the nitrogen-rich heterocyclic ring, while reduction processes could be associated with the chlorobenzyl moiety or the C=S double bond.

Sensing Applications: The ability of triazine derivatives to coordinate with metal ions through their nitrogen and sulfur atoms opens the door to their use in electrochemical sensors researchgate.net. After immobilizing this compound on an electrode surface (e.g., a glassy carbon electrode), its interaction with specific analytes, such as heavy metal ions, can perturb its electrochemical response. This change in signal (e.g., a shift in peak potential or a change in peak current in square wave voltammetry) can be correlated to the analyte's concentration, forming the basis of a selective sensor researchgate.net.

Table 2: Hypothetical Electrochemical Data from Cyclic Voltammetry

| Parameter | Value | Description |

| Working Electrode | Glassy Carbon Electrode (GCE) | Common inert electrode for organic electrochemistry. |

| Reference Electrode | Ag/AgCl | Standard reference electrode. |

| Electrolyte | 0.1 M Tetrabutylammonium perchlorate (TBAP) in Acetonitrile | Provides conductivity in a non-aqueous medium. |

| Scan Rate | 100 mV/s | Typical scan rate for initial characterization. |

| Oxidation Potential (Epa) | +1.2 to +1.6 V vs. Ag/AgCl | Plausible range for the irreversible oxidation of the thione or triazinane moiety. |

| Reduction Potential (Epc) | -0.8 to -1.2 V vs. Ag/AgCl | Plausible range for the reduction of the molecule. |

Spectrophotometric Assays for Quantification in Research Matrices

UV-Visible spectrophotometry is a rapid, cost-effective, and widely accessible technique for the quantification of compounds that contain chromophores. This compound possesses two key chromophores: the chlorophenyl ring and the thione group (C=S), which give rise to characteristic absorption bands in the UV region mdpi.com.

Direct Quantification: In a pure solvent matrix, the concentration of the compound can be determined directly by measuring its absorbance at its wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. This method is ideal for monitoring the progress of a synthesis reaction or for quantification in simple solutions, provided no other components in the mixture absorb at the chosen wavelength. Computational studies can also be used to predict the spectroscopic properties of triazine derivatives griffith.edu.auresearchgate.net.

Colorimetric Assays: The reactivity of the thione group can be exploited to develop colorimetric assays. The sulfur atom can act as a ligand, forming colored complexes with specific metal ions. For instance, related triazine-thione derivatives have been developed as reagents for the spectrophotometric determination of metal ions like copper, where complex formation leads to a distinct color change and a new absorption band at a higher wavelength researchgate.net. This principle could be applied to develop an assay for metal ions using this compound, or conversely, to quantify the compound itself by adding a specific metal ion to generate a colored product.

Table 3: Projected Parameters for a Spectrophotometric Assay

| Parameter | Value | Description |

| Solvent | Ethanol (B145695) or Methanol | Common solvents providing good solubility and UV transparency. |

| Wavelength (λmax) | 240-270 nm | Expected absorption range due to the aromatic and thione chromophores. |

| Molar Absorptivity (ε) | 10,000 - 18,000 M⁻¹cm⁻¹ | A typical value for compounds with similar structures. |

| Linear Range | 1 - 25 µg/mL | The concentration range where absorbance is directly proportional to concentration. |

| Correlation Coefficient (R²) | > 0.995 | Indicates the linearity and reliability of the calibration curve. |

Development of Specific Probes or Reagents utilizing the Compound

The unique chemical structure of this compound makes it a promising candidate for development into more specialized analytical tools, such as chemical probes or selective reagents researchgate.net.

Reagents for Metal Ion Detection: Building on its spectrophotometric and electrochemical properties, the compound can serve as a foundation for chemosensors. The triazinane core, with its three nitrogen atoms and the exocyclic sulfur atom, provides multiple coordination sites for metal ions researchgate.net. The selectivity towards different metal ions can be tuned by further synthetic modification. For example, the thione group is a soft donor and may show preferential binding to soft heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), or cadmium (Cd²⁺). This could lead to the development of highly selective colorimetric or fluorometric sensors for environmental monitoring or biological imaging rsc.orgnih.gov.

Scaffold for Biological Probes: The 1,3,5-triazine (B166579) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds mdpi.comchim.it. This compound can be used as a molecular scaffold or fragment to design and synthesize targeted chemical probes. By attaching fluorescent tags, biotin moieties, or photoreactive groups, the molecule could be transformed into a tool for studying biological systems, such as identifying the protein targets of a drug (target deconvolution) or visualizing specific cellular components.

Table 4: Potential Applications in Probe and Reagent Development

| Application Area | Principle of Operation | Potential Target |

| Colorimetric Metal Sensor | Formation of a colored complex with a specific metal ion, leading to a visible color change and a shift in λmax. | Heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cu²⁺). |

| Fluorometric Metal Sensor | Complexation with a metal ion modulates the fluorescence of a tethered fluorophore (quenching or enhancement). | Transition metal ions (e.g., Zn²⁺, Fe³⁺). |

| Electrochemical Sensor | Binding of a target analyte at an electrode modified with the compound causes a measurable change in current or potential. | Metal ions, small organic molecules. |

| Fragment for Biological Probes | The core structure serves as a starting point for synthesizing larger molecules designed to interact with a specific biological target. | Enzymes, receptors, or other proteins. |

Emerging Research Applications and Future Directions Excluding Clinical/biological Applications

Exploration in Material Science and Polymer Chemistry

There is no available research detailing the use of 5-(2-Chlorobenzyl)-1,3,5-triazinane-2-thione in the field of material science or polymer chemistry.

Incorporation into Polymeric Matrices for Novel Material Properties

No studies have been found that report the incorporation of this compound into polymeric matrices. Consequently, there is no data on any resulting novel material properties.

Potential in Catalysis and Organocatalysis

There is a lack of research investigating the potential of this compound as a catalyst or an organocatalyst in chemical reactions.

Role in Supramolecular Chemistry and Host-Guest Systems

No published works have explored the role of this compound in the construction of supramolecular assemblies or its use in host-guest chemical systems.

Applications in Analytical Chemistry as a Reagent or Sensor Component

The use of this compound as a reagent or as a component in the development of chemical sensors is not documented in the available literature.

Advancements in Computational Drug Design and Ligand-Target Prediction (Purely Computational, without Efficacy/Safety Implications)

While computational studies are common for many triazine derivatives, no specific in silico studies focusing on this compound for ligand-target prediction or other aspects of computational drug design, devoid of efficacy or safety implications, were identified.

Future Research Avenues and Unexplored Potentials of the Triazinane-2-thione Scaffold

The 1,3,5-triazinane-2-thione (B1225330) scaffold, the core structure of this compound, represents a versatile heterocyclic system with significant, yet largely untapped, potential in various non-clinical and non-biological research domains. Future investigations into this scaffold and its derivatives are poised to unlock novel applications in material science, catalysis, and synthetic chemistry.

A primary avenue for future exploration lies in the synthesis and characterization of a broader library of 5-substituted-1,3,5-triazinane-2-thione derivatives. While the synthesis of some analogues has been reported, a systematic exploration of the substituent effects on the electronic and steric properties of the ring system is lacking. juniperpublishers.com A plausible synthetic route for this compound could involve a classical Mannich-type condensation reaction. This would likely involve the reaction of an N,N'-disubstituted thiourea (B124793) with formaldehyde (B43269) and 2-chlorobenzylamine (B130927). juniperpublishers.com

Table 1: Plausible Reactants for the Synthesis of this compound

| Reactant | Role |

|---|---|

| N,N'-Disubstituted Thiourea | Source of the triazinane-2-thione core |

| Formaldehyde | Carbon source for the methylene (B1212753) bridges |

The characterization of such novel compounds would provide a wealth of data. Spectroscopic analysis, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, would be crucial for structural elucidation. For instance, in the ¹H NMR spectrum of the title compound, characteristic signals for the methylene protons of the triazinane ring and the benzylic protons would be expected. The IR spectrum would likely exhibit a characteristic C=S stretching vibration. beilstein-journals.org

Furthermore, single-crystal X-ray diffraction studies would offer invaluable insights into the solid-state conformation and intermolecular interactions of these molecules. mdpi.com Understanding the supramolecular chemistry, such as π-π stacking or hydrogen bonding, could inform the design of materials with specific properties. nih.gov

The reactivity of the triazinane-2-thione scaffold also presents numerous opportunities for further research. The thione group is known to be reactive and can participate in various chemical transformations, making these compounds valuable synthetic intermediates. nih.gov Investigations into the alkylation, oxidation, and cycloaddition reactions of the thione moiety could lead to the development of novel heterocyclic systems.

In the realm of material science, the triazinane scaffold is a promising building block for the development of novel polymers and coordination complexes. The presence of multiple nitrogen atoms and a sulfur atom provides potential coordination sites for metal ions. wikipedia.org The synthesis of metal-organic frameworks (MOFs) or coordination polymers incorporating this compound could lead to materials with interesting catalytic, magnetic, or porous properties.

Another underexplored area is the application of triazinane-2-thione derivatives in catalysis. The basic nitrogen atoms within the ring system could act as organocatalysts for various organic transformations. Moreover, the sulfur atom could play a role in stabilizing metallic nanoparticles, which could then be utilized as heterogeneous catalysts.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-(2-Chlorobenzyl)-1,3,5-triazinane-2-thione, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, reacting 2-chlorobenzylamine with carbon disulfide and formaldehyde under basic conditions can yield the triazinane-thione core. Intermediate isolation (e.g., thiourea derivatives) is critical, as shown in studies of analogous triazinanes . Characterization of intermediates using NMR and IR spectroscopy ensures structural fidelity at each step .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer : X-ray crystallography provides definitive structural confirmation, as demonstrated for related triazinane-thiones . Complementary techniques include:

- ¹H/¹³C NMR : To confirm substituent integration and electronic environments.

- FT-IR : To identify thione (C=S) stretches (~1200–1100 cm⁻¹) and N–H vibrations.

- Mass spectrometry : For molecular weight validation .

Q. What safety considerations are paramount when handling this compound in the laboratory?

- Methodological Answer : Due to the thione group’s potential toxicity, use gloveboxes or fume hoods for synthesis. Conduct hazard assessments using SDS databases (e.g., PubChem ). Monitor air quality for sulfur-containing byproducts and employ personal protective equipment (PPE) for skin/eye protection.

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Apply a 2³ factorial design to test variables:

- Factors : Temperature (°C), molar ratio (amine:CS₂), and catalyst concentration.

- Response variables : Yield, purity (HPLC), and reaction time.

- Analysis : Use ANOVA to identify significant factors and interactions. For instance, higher temperatures may accelerate cyclization but promote side reactions .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict:

- Frontier molecular orbitals : To assess nucleophilic/electrophilic sites.

- Solvent effects : Use COSMO-RS models to simulate solvation.

- Reactivity pathways : Compare activation energies for proposed mechanisms (e.g., thione sulfur participation in coordination chemistry) .

Q. How can contradictions in reported reactivity data (e.g., nucleophilic substitution vs. ring-opening) be resolved?

- Methodological Answer :

Comparative studies : Replicate experiments under standardized conditions (solvent, temp, catalysts).

Theoretical alignment : Link observations to Marcus theory or Hard-Soft Acid-Base (HSAB) principles to explain divergent pathways .

Advanced analytics : Use in-situ FT-IR or Raman spectroscopy to track intermediate species during reactions .

Q. What strategies isolate and characterize transient intermediates in the synthesis of this compound?

- Methodological Answer :

- Quenching experiments : Halt reactions at timed intervals and isolate intermediates via flash chromatography or crystallization.

- Cryogenic trapping : Use low-temperature NMR (−40°C) to stabilize reactive intermediates.

- DFT-assisted identification : Match computational IR/NMR spectra with experimental data for unisolated species .

Q. How do structural modifications (e.g., substituent variation on the triazinane ring) influence the compound’s optical and electronic properties?

- Methodological Answer :

- Systematic substitution : Synthesize analogs with electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) on the chlorobenzyl moiety.

- Property mapping : Use UV-Vis spectroscopy to correlate substituent effects with λₘₐₓ shifts.

- Theoretical validation : Compare experimental bandgaps with DFT-predicted HOMO-LUMO gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |